molecular formula C4H9NO2 B12391888 (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid

(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid

Cat. No.: B12391888
M. Wt: 106.14 g/mol
InChI Key: QCHPKSFMDHPSNR-UHVFUKFASA-N
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Description

(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid is a deuterated analog of 3-amino-isobutyric acid, where the hydrogen atoms at the 2, 3, and 3 positions are replaced with deuterium. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can be useful in studying metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid typically involves the introduction of deuterium atoms into the precursor molecules. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often require elevated temperatures and the use of a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of deuterated compounds like this compound involves large-scale catalytic exchange reactions. The process is optimized to achieve high yields and purity of the deuterated product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under controlled conditions.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted amino acids.

Scientific Research Applications

(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid has several applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

    Biology: Employed in isotope labeling studies to track the incorporation and metabolism of amino acids in biological systems.

    Medicine: Investigated for its potential role in metabolic disorders and as a diagnostic tool in metabolic studies.

    Industry: Utilized in the production of deuterated compounds for various applications, including pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor. The deuterium atoms provide a unique isotopic signature that allows researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved include amino acid transporters and enzymes responsible for amino acid metabolism.

Comparison with Similar Compounds

(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid can be compared with other deuterated amino acids and non-deuterated analogs:

    Similar Compounds: 3-Amino-isobutyric acid, deuterated alanine, and deuterated glycine.

    Uniqueness: The presence of deuterium atoms at specific positions provides unique isotopic labeling, which is not present in non-deuterated analogs. This makes this compound particularly useful in studies requiring precise tracking of metabolic processes.

Properties

Molecular Formula

C4H9NO2

Molecular Weight

106.14 g/mol

IUPAC Name

3-amino-2,3,3-trideuterio-2-methylpropanoic acid

InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i2D2,3D

InChI Key

QCHPKSFMDHPSNR-UHVFUKFASA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C)C(=O)O)N

Canonical SMILES

CC(CN)C(=O)O

Origin of Product

United States

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